N'-Hydroxy-6-phenoxypyridine-3-carboximidamide
Description
N'-Hydroxy-6-phenoxypyridine-3-carboximidamide is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23464. This compound is characterized by its phenoxypyridine structure, which makes it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N'-hydroxy-6-phenoxypyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-12(15-16)9-6-7-11(14-8-9)17-10-4-2-1-3-5-10/h1-8,16H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHFGQZCZOCBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-Hydroxy-6-phenoxypyridine-3-carboximidamide typically involves the reaction of phenol with pyridine derivatives under specific conditions. One common method is the condensation reaction between phenol and 3-carboximidamide derivatives in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, temperature, and pressure are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N'-Hydroxy-6-phenoxypyridine-3-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as ammonia or amines.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of amines or amides.
Substitution: Generation of substituted phenoxypyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N'-Hydroxy-6-phenoxypyridine-3-carboximidamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacteria and fungi, suggesting potential use as an antimicrobial agent in pharmaceuticals. The compound's mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways, which are crucial for microbial survival .
Anticancer Properties
This compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Its ability to target specific pathways involved in tumor growth makes it a promising candidate for further development as an anticancer drug .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that create various derivatives with enhanced biological activity. For instance, modifications to the phenoxy group have been shown to increase the compound's potency against specific targets . The following table summarizes some synthetic routes and derivatives:
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| N'-Hydroxy-6-methylphenoxypyridine | Alkylation of phenol derivatives | Enhanced antibacterial properties |
| N'-Hydroxy-6-chlorophenoxypyridine | Halogenation followed by amination | Increased anticancer activity |
| N'-Hydroxy-6-fluorophenoxypyridine | Fluorination of phenoxy group | Improved selectivity against cancer cells |
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against strains of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. These findings were published in Cancer Research, highlighting the compound's potential role as an adjunct therapy in cancer treatment .
Mechanism of Action
The mechanism by which N'-Hydroxy-6-phenoxypyridine-3-carboximidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N'-Hydroxy-6-phenoxypyridine-3-carboximidamide is unique due to its phenoxypyridine structure. Similar compounds include:
N'-Hydroxy-2-phenoxypyridine-3-carboximidamide
N'-Hydroxy-4-phenoxypyridine-3-carboximidamide
N'-Hydroxy-5-phenoxypyridine-3-carboximidamide
These compounds differ in the position of the phenoxyl group on the pyridine ring, which can influence their chemical reactivity and biological activity.
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Biological Activity
N'-Hydroxy-6-phenoxypyridine-3-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a hydroxyl and phenoxy group, contributing to its biological activity. The specific structural attributes are crucial for its interaction with biological targets.
The compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of serine-threonine kinases and tyrosine kinases, which play pivotal roles in cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinase Activity: this compound has shown promise in inhibiting pathways associated with cancer progression by targeting kinases that regulate cell growth and differentiation .
- Impact on Angiogenesis: The compound may also influence angiogenesis by modulating the activity of growth factors such as PDGF (Platelet-Derived Growth Factor), which is critical in wound healing and tumor neovascularization .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit various cellular processes:
- Cell Proliferation Assays: Studies indicated that this compound inhibits the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
- Kinase Inhibition Assays: The compound was tested against several kinases, showing significant inhibition rates, which correlates with its structural features that facilitate binding to the active sites of these enzymes .
Case Studies
- Cancer Cell Lines: In a study involving breast cancer cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis rates. This suggests that the compound may induce programmed cell death in malignant cells.
- Inflammatory Models: The compound was evaluated in models of inflammation where it demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .
Data Tables
| Biological Activity | Assay Type | IC50 Value (µM) | Effect |
|---|---|---|---|
| Kinase Inhibition | FRET-based assay | 5.0 | Inhibition of kinase activity |
| Cell Proliferation | MTT assay | 10.0 | Reduced cell viability |
| Anti-inflammatory | ELISA | 2.5 | Decreased cytokine levels |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
